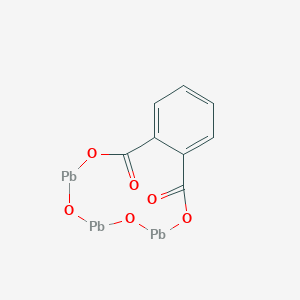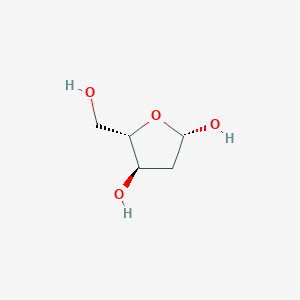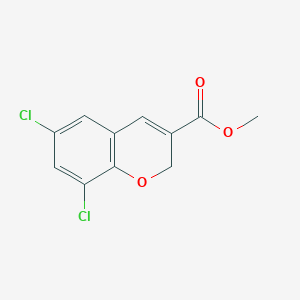
2,2-Difluoro-1,3-benzodioxole
Descripción general
Descripción
2,2-Difluoro-1,3-benzodioxole is a fluorinated building block with the empirical formula C7H4F2O2 . It is an intermediate compound used especially for the preparation of products for agricultural chemistry and for the synthesis of pharmaceutical products .
Synthesis Analysis
2,2-Difluoro-1,3-benzodioxole can be synthesized by reacting 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst . Another method involves the reaction of 1,3-benzodioxole with chlorine in benzotrifluoride in the presence of a radical initiator .Molecular Structure Analysis
The molecular weight of 2,2-Difluoro-1,3-benzodioxole is 158.10 . It has two fluorine atoms attached to the second carbon atom in the benzodioxole ring .Chemical Reactions Analysis
Pseudomonas putida F1 can catalyze the defluorination of 2,2-Difluoro-1,3-Benzodioxole at an initial rate of 2,100 nmol/h per mg cellular protein . This is orders of magnitude higher than previously reported microbial defluorination rates with multiply fluorinated carbon atoms .Physical And Chemical Properties Analysis
2,2-Difluoro-1,3-benzodioxole is a liquid with a density of 1.303 g/mL at 25 °C and a refractive index of 1.444 . It has a boiling point of 125.1±40.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Biodegradation and Defluorination
- Scientific Field : Microbial Engineering and Biochemistry .
- Application Summary : 2,2-Difluoro-1,3-benzodioxole (DFBD) is used in commercial anesthetics, drugs, fungicides, and insecticides. The fluorine atoms stabilize the molecule against metabolism by humans and microbes .
- Methods of Application : The bacterium Pseudomonas putida F1 catalyzed defluorination of DFBD at an initial rate of 2,100 nmol/h per mg cellular protein. This is orders of magnitude higher than previously reported microbial defluorination rates with multiply fluorinated carbon atoms .
- Results : Defluorination rates declined after several hours, and the medium darkened. Significant defluorination activity was observed with cells grown on toluene but not l-arginine. Defluorination required only toluene dioxygenase .
Precursor in Organic Synthesis
- Scientific Field : Organic Chemistry .
- Application Summary : 5-Bromo-2,2-difluoro-1,3-benzodioxole, a derivative of 2,2-Difluoro-1,3-benzodioxole, is used as a precursor in organic synthesis .
- Methods of Application : It is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid .
- Results : It serves as an intermediate in active pharmaceutical ingredients, agrochemicals, and in the dyestuff field .
Synthesis of Kv3 Inhibitors
- Scientific Field : Medicinal Chemistry .
- Application Summary : 2,2-Difluoro-1,3-benzodioxole is used in the synthesis of Kv3 inhibitors .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The results or outcomes obtained are not specified in the source .
Preparation of Renin Inhibitors
- Scientific Field : Medicinal Chemistry .
- Application Summary : 2,2-Difluoro-1,3-benzodioxole is used in the preparation of renin inhibitors .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The results or outcomes obtained are not specified in the source .
Treatment of Fludioxonil-Contaminated Wastewater
- Scientific Field : Environmental Science and Pollution Research .
- Application Summary : 2,2-Difluoro-1,3-benzodioxole is used in the treatment of fludioxonil-contaminated wastewater .
- Methods of Application : An immobilized cell bioreactor operating under microaerophilic conditions was developed for the biotreatment of fludioxonil-rich wastewater. The hydraulic retention times (HRTs) were gradually reduced from 10 to 3.9 days .
- Results : Fludioxonil removal efficiency was consistently above 96%, even at the shortest HRT applied. A total of 12 transformation products were tentatively identified during fludioxonil degradation .
Synthesis of 2,2-Difluoro-1,3-benzodioxole-4-ol and 2,2-difluoro-1,3-benzodioxole-5-ol
- Scientific Field : Organic Chemistry .
- Application Summary : 2,2-Difluoro-1,3-benzodioxole is used in the synthesis of 2,2-difluoro-1,3-benzodioxole-4-ol and 2,2-difluoro-1,3-benzodioxole-5-ol .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The results or outcomes obtained are not specified in the source .
Safety And Hazards
Direcciones Futuras
2,2-Difluoro-1,3-benzodioxole is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds . Future research directions include exploring its potential as a drug delivery system, developing more efficient synthesis methods, and determining the optimal dosage and mode of administration.
Propiedades
IUPAC Name |
2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCOGZQDAXUUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166398 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1,3-benzodioxole | |
CAS RN |
1583-59-1 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluoro-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)




